SphK1&2-IN-1

Sphingosine kinase inhibition Isoform selectivity profiling SphK1/SphK2 dual targeting

Select SphK1&2-IN-1 for balanced dual SphK1/2 inhibition (14.3%/26.5% at 10 µM) to block compensatory isoform activation. Documented thermal stability reduces assay variability. Validated for hemostasis research: modulates PT/aPTT/TT and inhibits ADP-induced platelet aggregation (IC50 54.54 µM). R&D use only.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34 g/mol
Cat. No. B5886274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphK1&2-IN-1
Molecular FormulaC14H14N2O3S
Molecular Weight290.34 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NC2=NC=CS2)OC
InChIInChI=1S/C14H14N2O3S/c1-18-11-5-3-10(9-12(11)19-2)4-6-13(17)16-14-15-7-8-20-14/h3-9H,1-2H3,(H,15,16,17)/b6-4+
InChIKeySMRXKMFZQYOXSX-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SphK1&2-IN-1 Procurement Guide: Dual Sphingosine Kinase Inhibitor Specifications and Comparative Data


SphK1&2-IN-1 (WAY-272077; CAS: 1415662-57-5; C14H14N2O3S; MW: 290.34) is a 2-aminothiazole-derived small molecule that functions as a dual inhibitor of sphingosine kinases 1 and 2 (SphK1 and SphK2), the enzymes responsible for phosphorylating sphingosine to the bioactive lipid mediator sphingosine-1-phosphate (S1P) [1]. The compound was identified through structure-activity relationship (SAR) optimization of aminothiazole-based scaffolds and exhibits a distinct inhibition profile characterized by a moderate but balanced dual-target engagement pattern rather than high-potency single-isoform selectivity [1].

Why SphK1&2-IN-1 Cannot Be Interchanged with Other SphK Inhibitors: Procurement Rationale


Sphingosine kinase inhibitors exhibit fundamentally divergent isoform selectivity profiles, potency ranges, and downstream physiological consequences that preclude simple substitution. Selective SphK1 inhibitors such as PF-543 (IC50 ~2–3.6 nM for SphK1; >100-fold selectivity over SphK2) [1] produce markedly different effects on circulating S1P levels compared to SphK2-selective or dual inhibitors—with pure SphK1 inhibition lowering blood S1P, whereas prominent SphK2 inhibition can paradoxically elevate blood S1P due to impaired clearance mechanisms [2]. Furthermore, SphK1 and SphK2 exhibit distinct subcellular localizations and can have opposing biological functions in certain pathological contexts, and a compensatory mechanism between the two isoforms has been experimentally demonstrated, making dual inhibition a mechanistically distinct approach from single-isoform targeting [3]. SphK1&2-IN-1 occupies a specific position in this landscape as a moderate-activity, thermally stable dual inhibitor with a balanced inhibition ratio, distinguishing it from both high-potency selective inhibitors and potent dual inhibitors such as SKI-349 or SLC5111312.

SphK1&2-IN-1 Quantitative Differentiation Evidence: Direct Comparative Data for Procurement Decisions


SphK1&2-IN-1 Dual Isoform Inhibition Profile vs. Selective Inhibitor PF-543

SphK1&2-IN-1 exhibits a moderate, balanced dual inhibition profile against both SphK1 and SphK2, with 14.3% inhibition of SphK1 and 26.5% inhibition of SphK2 at 10 µM, yielding a SphK2:SphK1 inhibition ratio of approximately 1.85 . This contrasts sharply with the selective SphK1 inhibitor PF-543, which demonstrates an IC50 of 2–3.6 nM for SphK1 versus 356 nM for SphK2, representing a selectivity ratio of >100-fold in favor of SphK1 [1].

Sphingosine kinase inhibition Isoform selectivity profiling SphK1/SphK2 dual targeting

SphK1&2-IN-1 Thermal Stability Characterization vs. Class Benchmark

SphK1&2-IN-1 (Compound W4) demonstrates experimentally validated thermal stability across the concentration range of 1–100 µM, characterized as 'good' thermal stability in the original structure-activity relationship study [1]. While thermal stability is noted as a class-level property for certain SphK inhibitors, this explicit experimental characterization provides procurement-relevant information for laboratories where compound integrity during extended assay workflows or long-term storage is a critical variable. In contrast, many commercial SphK inhibitor technical datasheets lack explicit thermal stability characterization data.

Compound stability Storage optimization Assay reproducibility

SphK1&2-IN-1 Hemostatic Activity Profile: Platelet Aggregation Inhibition

SphK1&2-IN-1 demonstrates hemostatic activity in human plasma, affecting prothrombin time, activated partial thromboplastin time, and thrombin time at various concentrations, and inhibits ADP-induced platelet aggregation in human plasma with an IC50 value of 54,540 nM (54.54 µM) . This hemostatic profile represents a pharmacologically distinct characteristic compared to potent dual inhibitors such as SKI-349 or SLC5111312, which have been primarily characterized for antiproliferative and anticancer activities without reported hemostatic modulation [1].

Hemostasis Platelet aggregation Anticoagulant activity

SphK1&2-IN-1 Optimal Application Scenarios Based on Quantitative Evidence


Dual Isoform Blockade Studies Investigating SphK1/SphK2 Compensatory Mechanisms

Based on its balanced dual inhibition profile (14.3% SphK1 and 26.5% SphK2 inhibition at 10 µM) , SphK1&2-IN-1 is specifically suited for experimental systems where both SphK isoforms must be simultaneously inhibited to prevent compensatory upregulation—a documented phenomenon where inhibition of one isoform can trigger compensatory activation of the other [1]. In contrast, selective inhibitors such as PF-543 (>100-fold SphK1-selective) [2] are inappropriate for such studies due to their minimal SphK2 engagement.

Hemostasis and Thrombosis Research Requiring Combined SphK Inhibition and Anticoagulant Activity

The compound's demonstrated inhibition of ADP-induced platelet aggregation (IC50 = 54.54 µM) and modulation of coagulation parameters (PT, aPTT, TT) in human plasma position SphK1&2-IN-1 as a specialized tool for research at the intersection of sphingolipid signaling and hemostasis. Alternative dual inhibitors such as SKI-349 lack this documented hemostatic activity profile, having been characterized primarily in cancer models [3].

Extended-Duration Assays Requiring Validated Compound Thermal Stability

For experiments involving prolonged incubation periods or laboratories with limited temperature-controlled storage infrastructure, the documented 'good' thermal stability of SphK1&2-IN-1 across the 1–100 µM concentration range [4] reduces the risk of compound degradation and assay variability. This represents a practical procurement consideration when compared to SphK inhibitors lacking explicit thermal stability characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for SphK1&2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.